![molecular formula C9H11NOSSi B13704408 4-[(Trimethylsilyl)ethynyl]thiazole-2-carbaldehyde](/img/structure/B13704408.png)
4-[(Trimethylsilyl)ethynyl]thiazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Trimethylsilyl)ethynyl]thiazole-2-carbaldehyde is a chemical compound with the molecular formula C9H11NOSSi It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-bromo-4-formylthiazole with trimethylsilylacetylene in the presence of a palladium catalyst under Sonogashira coupling conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for 4-[(Trimethylsilyl)ethynyl]thiazole-2-carbaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Trimethylsilyl)ethynyl]thiazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: 4-[(Trimethylsilyl)ethynyl]thiazole-2-carboxylic acid.
Reduction: 4-[(Trimethylsilyl)ethynyl]thiazole-2-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[(Trimethylsilyl)ethynyl]thiazole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 4-[(Trimethylsilyl)ethynyl]thiazole-2-carbaldehyde is primarily related to its ability to interact with biological molecules through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The thiazole ring can participate in π-π stacking interactions with aromatic amino acids, affecting protein structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(Trimethylsilyl)ethynyl]aniline: Similar structure but with an amino group instead of an aldehyde.
4-[(Trimethylsilyl)ethynyl]benzenamine: Another derivative with a different functional group.
Uniqueness
4-[(Trimethylsilyl)ethynyl]thiazole-2-carbaldehyde is unique due to the presence of both a thiazole ring and an aldehyde group, which confer distinct chemical reactivity and biological activity. Its trimethylsilyl group also enhances its stability and solubility in organic solvents, making it a valuable intermediate in synthetic chemistry .
Propriétés
Formule moléculaire |
C9H11NOSSi |
|---|---|
Poids moléculaire |
209.34 g/mol |
Nom IUPAC |
4-(2-trimethylsilylethynyl)-1,3-thiazole-2-carbaldehyde |
InChI |
InChI=1S/C9H11NOSSi/c1-13(2,3)5-4-8-7-12-9(6-11)10-8/h6-7H,1-3H3 |
Clé InChI |
ZVUBFFNCILHOEE-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC1=CSC(=N1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


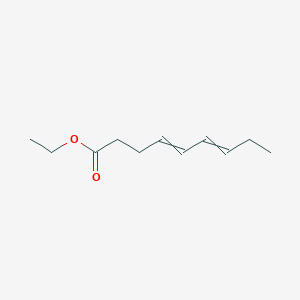


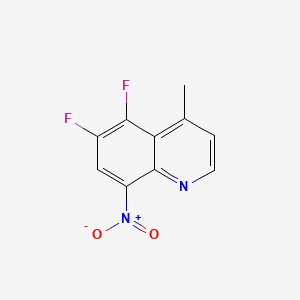

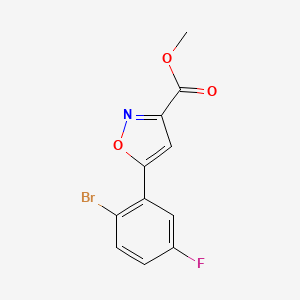

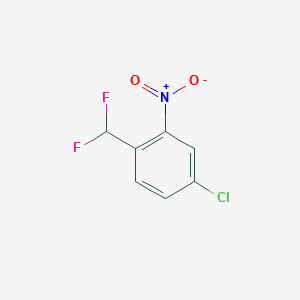

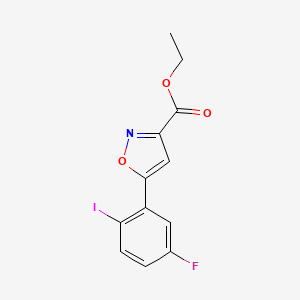
![1-[3,5-Bis(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13704391.png)
![4-Oxo-4H-pyrano[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13704395.png)


